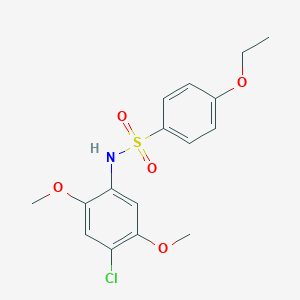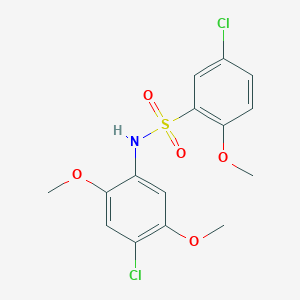![molecular formula C17H19NO5 B288832 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one, also known as DMMC, is a synthetic compound that has gained significant attention in scientific research. DMMC belongs to the class of coumarin derivatives and is known for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood. However, it has been proposed that 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one exerts its anticancer effects through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is believed to be due to its ability to interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to reduce the expression of several inflammatory cytokines, which are involved in the inflammatory response. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have low toxicity, making it a safer alternative to other compounds that are used in cancer therapy. However, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to explore its potential as a treatment for viral infections, particularly in combination with other antiviral drugs. Additionally, further research is needed to elucidate the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one involves the reaction between 4-hydroxycoumarin and 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. The purity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. The anti-inflammatory properties of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one have also been investigated, and it has been found to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
Produktname |
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one |
|---|---|
Molekularformel |
C17H19NO5 |
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C17H19NO5/c1-10-8-18(9-11(2)22-10)16(19)14-7-12-6-13(21-3)4-5-15(12)23-17(14)20/h4-7,10-11H,8-9H2,1-3H3 |
InChI-Schlüssel |
LEMIBJYLURXYFR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



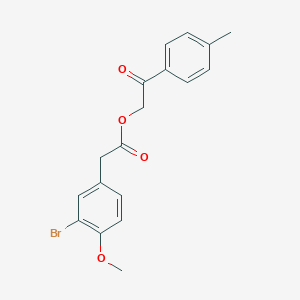

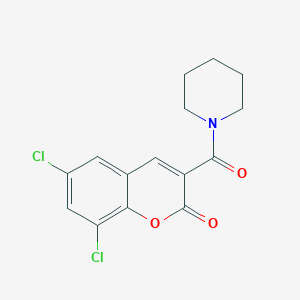

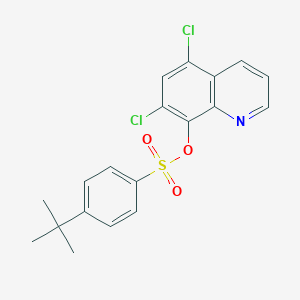

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
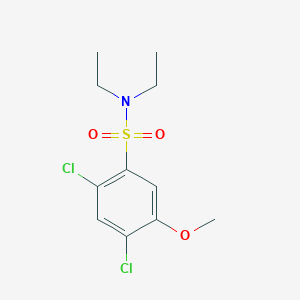
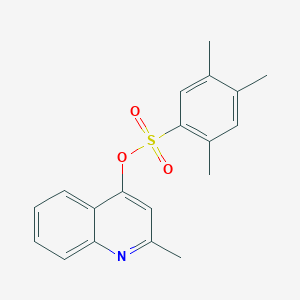
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
